molecular formula C24H25Cl2NO8 B13863837 tert-Buty Diacetic Aceclofenac

tert-Buty Diacetic Aceclofenac

Cat. No.: B13863837
M. Wt: 526.4 g/mol
InChI Key: ZBIQXEHNJXZJEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Buty Diacetic Aceclofenac typically involves the reaction of diclofenac sodium with tert-butyl chloroacetate in the presence of a catalyst such as iodide. The reaction is carried out under heating conditions to facilitate the condensation reaction . Another method involves reacting diclofenac sodium with tert-butyl bromoacetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: tert-Buty Diacetic Aceclofenac undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of tert-Buty Diacetic Aceclofenac involves the inhibition of the cyclo-oxygenase (COX) enzyme, which plays a crucial role in the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and inflammation . By inhibiting COX, the compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which allows for targeted modifications and derivatizations. This makes it a valuable intermediate in the synthesis of more complex and specialized compounds.

Properties

Molecular Formula

C24H25Cl2NO8

Molecular Weight

526.4 g/mol

IUPAC Name

[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxoethoxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C24H25Cl2NO8/c1-24(2,3)35-22(31)14-34-21(30)13-33-20(29)12-32-19(28)11-15-7-4-5-10-18(15)27-23-16(25)8-6-9-17(23)26/h4-10,27H,11-14H2,1-3H3

InChI Key

ZBIQXEHNJXZJEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC(=O)COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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